molecular formula C20H31NO3 B15125719 Fenpropimorph carboxylic acid

Fenpropimorph carboxylic acid

Cat. No.: B15125719
M. Wt: 333.5 g/mol
InChI Key: OZMMLYFAEKBWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenpropimorph Acid is a derivative of Fenpropimorph, a morpholine fungicide widely used in agriculture to control fungal pathogens on various crops, including cereals. Fenpropimorph Acid is primarily studied for its role in the degradation and metabolism of Fenpropimorph in environmental and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fenpropimorph Acid involves the hydrolysis of Fenpropimorph under acidic or basic conditions. The reaction typically uses acetic acid or sodium hydroxide as the hydrolyzing agent, followed by purification through liquid chromatography .

Industrial Production Methods

Industrial production of Fenpropimorph Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for hydrolysis, followed by purification using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Fenpropimorph Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenpropimorph Acid is used in various scientific research applications, including:

    Chemistry: Studying the degradation pathways of morpholine fungicides.

    Biology: Investigating the metabolic pathways in plants and microorganisms.

    Medicine: Exploring potential antifungal properties and effects on sterol biosynthesis.

    Industry: Monitoring pesticide residues in agricultural products

Mechanism of Action

Fenpropimorph Acid exerts its effects by disrupting sterol biosynthesis pathways. It inhibits fungal Δ14 reductases, affecting the synthesis of essential sterols in fungal cell membranes. This disruption leads to impaired cell membrane integrity and function, ultimately causing fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenpropimorph Acid is unique due to its specific inhibition of fungal Δ14 reductases, making it highly effective against certain fungal pathogens. Its metabolic pathways and degradation products also differ from other similar compounds, providing unique insights into its environmental and biological fate .

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

2-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23)

InChI Key

OZMMLYFAEKBWEE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O

Origin of Product

United States

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